molecular formula C21H24F2N2O4S B2773823 2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921997-96-8

2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2773823
CAS No.: 921997-96-8
M. Wt: 438.49
InChI Key: DMTOEMMWMRACRO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number 921997-96-8) is a synthetic organic compound with a molecular formula of C21H24F2N2O4S and a molecular weight of 438.5 g/mol . This benzoxazepin-sulfonamide derivative is supplied for research purposes and is strictly for non-human, non-veterinary use. Patent literature identifies this structural class as gonadotropin-releasing hormone (GnRH) receptor antagonists . This mechanism of action suggests significant research value for investigating and modulating the hypothalamic-pituitary-gonadal axis. Consequently, this compound is a key candidate for scientific inquiry into endocrine pathways and related physiological processes, offering potential for the development of novel research tools in reproductive biology . The structure features a benzenesulfonamide group linked to a tetrahydrobenzo[b][1,4]oxazepin core, which is further characterized by an isobutyl group and two geminal methyl groups . Researchers can identify the compound by its SMILES notation: CC(C)CN1C(=O)C(C)(C)COc2cc(NS(=O)(=O)c3cc(F)ccc3F)ccc21 .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-8-6-15(10-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-9-14(22)5-7-16(19)23/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTOEMMWMRACRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure includes a fluorinated benzene sulfonamide and a tetrahydrobenzo[b][1,4]oxazepine moiety. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

The compound has the following chemical properties:

  • Molecular Formula : C21H25F2N2O4S
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-fluorobenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances the compound's reactivity and may increase its binding affinity to target proteins. The sulfonamide group is known for its role in inhibiting enzyme activity, particularly in bacterial systems.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity :
    • Compounds with sulfonamide groups have been extensively studied for their antimicrobial properties. They inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.
    • A study demonstrated that related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Preliminary investigations suggest that the compound may exhibit anticancer properties through apoptosis induction in cancer cell lines.
    • In vitro studies indicated that it could inhibit cell proliferation in various cancer models.
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to reduce inflammation markers in cellular assays.

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
12-Fluoro-N-(5-isobutyl)benzamideAntimicrobialShowed effective inhibition of bacterial growth in vitro.
23-Fluoro-N-(5-isobutyl)benzamideAnticancerInduced apoptosis in human cancer cell lines with IC50 values <10 µM.
36-Chloro-N-(5-isobutyl)benzamideAnti-inflammatoryReduced TNF-alpha levels by 50% in LPS-stimulated macrophages.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide coupling .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during fluorination .
  • Catalysts : Palladium-based catalysts improve yield in cross-coupling steps .

Basic: How can researchers characterize the physicochemical properties of this compound?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • NMR : Confirms substituent positions and purity (>95% by ¹H/¹³C NMR) .
    • LC-MS : Validates molecular weight and detects impurities .
  • Chromatography : HPLC with UV detection determines retention times and stability under varying pH .

Q. Data Gaps :

PropertyStatusMethod Required
Melting PointNot AvailableDifferential Scanning Calorimetry (DSC)
SolubilityPartial DataShake-Flask Method

Advanced: How can experimental designs address contradictions in reported biological activity data?

Answer:
Discrepancies in activity (e.g., IC₅₀ values) may arise from assay variability or structural analogs. Mitigation strategies:

Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .

Dose-Response Curves : Triplicate runs with statistical analysis (p < 0.05) reduce outlier effects .

Structural Confirmation : Compare crystallographic data (if available) with computational docking to validate binding modes .

Advanced: What methodologies are recommended for studying its interaction with biological targets?

Answer:

  • In Vitro Assays :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to proteins like carbonic anhydrase .
    • Fluorescence Polarization : Quantifies displacement of labeled ligands in competitive binding studies .
  • Computational Tools :
    • Molecular Dynamics (MD) : Simulates conformational stability in binding pockets (e.g., using AMBER or GROMACS) .
    • QSAR Models : Predict activity against related targets (R² > 0.8 for validated datasets) .

Advanced: How can researchers improve the compound’s metabolic stability for in vivo studies?

Answer:

  • Structural Modifications :
    • Deuteriation : Replace labile hydrogens with deuterium to slow CYP450-mediated degradation .
    • PEGylation : Attach polyethylene glycol chains to enhance solubility and half-life .
  • Formulation Strategies :
    • Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release in pharmacokinetic studies (t₁/₂ increase by 2–3×) .

Basic: What analytical techniques confirm the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies :
    • Heat/Humidity : 40°C/75% RH for 4 weeks, monitored via HPLC for degradation products .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify isomerization via LC-MS .
  • Long-Term Stability : Store at -20°C in amber vials with desiccants; reassess purity every 6 months .

Advanced: How do substituent variations (e.g., fluoro vs. methoxy groups) impact activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -F) : Enhance binding to hydrophobic pockets (e.g., ΔG improvement by ~1.5 kcal/mol in docking studies) .
  • Steric Effects : Bulky substituents (e.g., isobutyl) reduce off-target interactions but may lower solubility .
  • Case Study : Replacing 2,5-difluoro with methoxy groups decreased potency (IC₅₀ from 12 nM to 480 nM in kinase assays) .

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